molecular formula C7H7Cl2N3 B7868346 1-(2,5-Dichlorophenyl)guanidine

1-(2,5-Dichlorophenyl)guanidine

Cat. No.: B7868346
M. Wt: 204.05 g/mol
InChI Key: RQLKFTFGNLIAFC-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)guanidine is an organic compound characterized by the presence of a guanidine group attached to a 2,5-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloroaniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction typically proceeds as follows:

    Step 1: Dissolve 2,5-dichloroaniline in a suitable solvent such as ethanol.

    Step 2: Add cyanamide to the solution.

    Step 3: Heat the mixture under reflux conditions for several hours.

    Step 4: Cool the reaction mixture and filter the precipitated product.

    Step 5: Purify the product through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactions or the use of automated reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods can be optimized to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of chlorinated benzoic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylguanidines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 1-(2,5-dichlorophenyl)guanidine exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s guanidine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)guanidine can be compared with other similar compounds, such as:

    1-(2,6-Dichlorophenyl)guanidine: Similar structure but with chlorine atoms at different positions, affecting its reactivity and biological activity.

    1-(3,4-Dichlorophenyl)guanidine: Another isomer with different substitution patterns on the phenyl ring.

    1-(2,5-Dichlorophenyl)biguanide: Contains an additional guanidine group, leading to different chemical properties and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of chlorine atoms at the 2 and 5 positions on the phenyl ring can enhance its lipophilicity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2,5-dichlorophenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLKFTFGNLIAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C(N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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